molecular formula C26H23ClN4OS B15039557 N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B15039557
M. Wt: 475.0 g/mol
InChI Key: FMKHOTPQCWILIO-LPBXYBGUSA-N
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Description

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole moiety, a phenylpropene group, and an acetohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole is then reacted with 4-methylbenzyl chloride under basic conditions to form the corresponding benzimidazole derivative. This intermediate is further reacted with acetohydrazide in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 4-Methylbenzyl chloride
  • Benzimidazole derivatives

Uniqueness

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23ClN4OS

Molecular Weight

475.0 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H23ClN4OS/c1-19-11-13-21(14-12-19)17-31-24-10-6-5-9-23(24)29-26(31)33-18-25(32)30-28-16-22(27)15-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,30,32)/b22-15-,28-16+

InChI Key

FMKHOTPQCWILIO-LPBXYBGUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl

Origin of Product

United States

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